Diazenecarboxamide, N,2-diphenyl-
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Overview
Description
Diazenecarboxamide, N,2-diphenyl-: is a member of the diazene family, characterized by the presence of a diazene group (N=N) bonded to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazenecarboxamide, N,2-diphenyl- typically involves the reaction of monosubstituted hydrazine derivatives with isocyanates. The process can be summarized in two main steps:
Formation of Semicarbazide: The addition of a monosubstituted hydrazine derivative to an isocyanate results in the formation of a 1,4-disubstituted semicarbazide.
Industrial Production Methods: While specific industrial production methods for diazenecarboxamide, N,2-diphenyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Diazenecarboxamide, N,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: It acts as a selective oxidant for thiols, converting them to disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with aromatic systems.
Common Reagents and Conditions:
Substitution: Nucleophilic reagents like hydroxide ions or amines can be employed under appropriate conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of diazenecarboxamide, N,2-diphenyl- involves its ability to act as an oxidant. It selectively oxidizes thiols to disulfides, which can modulate cellular redox states and influence various biochemical pathways . The compound’s cytotoxic effects are believed to be related to its ability to lower intracellular glutathione levels, thereby enhancing the efficacy of certain chemotherapeutic agents .
Comparison with Similar Compounds
- Diazenecarboxamide, N-phenyl-2-pyridyl-
- Diazenecarboxamide, N-phenyl-2-methyl-
Comparison: Diazenecarboxamide, N,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other diazenecarboxamides, it exhibits higher stability and selective reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
70002-96-9 |
---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-phenyl-3-phenyliminourea |
InChI |
InChI=1S/C13H11N3O/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10H,(H,14,17) |
InChI Key |
SOKNBWWJCIUKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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